Tert-butyl N-[2-(pyridin-4-YL)ethyl]carbamate
Description
Tert-butyl N-[2-(pyridin-4-YL)ethyl]carbamate is a carbamate derivative featuring a pyridine ring substituted at the 4-position with an ethyl group bearing a tert-butoxycarbonyl (Boc) protected amine. This compound is widely utilized in organic synthesis as a versatile intermediate, particularly in the preparation of pharmaceuticals and bioactive molecules. The Boc group serves as a temporary protective moiety for amines, enabling selective reactions at other functional groups during multi-step syntheses. Its pyridinyl-ethyl backbone contributes to its solubility in polar organic solvents and influences its reactivity in nucleophilic or coupling reactions .
Properties
IUPAC Name |
tert-butyl N-(2-pyridin-4-ylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-9-6-10-4-7-13-8-5-10/h4-5,7-8H,6,9H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCDBHWHNSBPSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[2-(pyridin-4-YL)ethyl]carbamate typically involves the reaction of 2-(4-pyridyl)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
2-(4-pyridyl)ethanol+tert-butyl chloroformate→(2-Pyridin-4-yl-ethyl)carbamic acid tert-butyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(pyridin-4-YL)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Tert-butyl N-[2-(pyridin-4-YL)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl N-[2-(pyridin-4-YL)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Table 1: Structural Comparison of Tert-butyl Carbamate Derivatives
Key Observations :
- Electronic Effects : Pyridine-containing derivatives (e.g., pyridin-4-YL vs. pyrimidin-4-YL) exhibit distinct electronic profiles. Pyridin-4-YL derivatives are more electron-deficient due to the aromatic nitrogen’s position, enhancing their reactivity in cross-coupling reactions compared to pyrimidinyl analogues .
Key Observations :
- Reactivity : The target compound’s moderate yield (44–55%) under reflux conditions reflects challenges in alkylation steps due to the pyridinyl-ethyl group’s steric demands .
- Efficiency : Higher yields (e.g., 90% for tert-butyl (1-acetylpiperidin-4-YL)carbamate) are achieved with acetylations under mild conditions, highlighting the influence of substituent complexity .
Key Observations :
- Safety Profile: Tert-butyl carbamates, including the target compound, exhibit negligible carcinogenicity compared to ethyl/vinyl carbamates, making them safer for pharmaceutical applications .
- Metabolic Stability : The Boc group resists enzymatic hydrolysis, reducing bioactivation risks .
Biological Activity
Tert-butyl N-[2-(pyridin-4-YL)ethyl]carbamate is a carbamate derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C₁₃H₁₈N₂O₂
- CAS Number : 131818-17-2
The compound features a tert-butyl group attached to a carbamate moiety, with a pyridine ring that may facilitate interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves reversible binding to molecular targets, which can modulate their activity and influence various cellular pathways. Although the exact molecular targets remain to be fully elucidated, it is suggested that the pyridine ring may enhance the compound's affinity for certain proteins involved in signaling and metabolic processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antibacterial Activity : Preliminary studies have shown that related carbamate derivatives exhibit significant antibacterial properties against strains such as E. coli and B. cereus. These studies utilized microdilution broth susceptibility assays to evaluate effectiveness .
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of specific enzymes, which could be beneficial in drug development contexts. For instance, it may act on proteases or kinases involved in disease pathways .
Research Findings and Case Studies
- Antibacterial Evaluation :
-
Mechanistic Studies :
- Investigations into the compound's mechanism of action suggest that it may alter enzyme activity through reversible binding. This property is critical for developing therapeutic agents targeting specific diseases.
-
Comparative Analysis :
- A comparative study of similar compounds highlighted the unique structural features of this compound, which contribute to its distinct biological activities compared to other carbamates.
Table 1: Biological Activity Comparison of Carbamate Derivatives
| Compound Name | Antibacterial Activity (MIC µg/mL) | Enzyme Target |
|---|---|---|
| This compound | 32 (against E. coli) | Unknown |
| Tert-butyl N-[2-amino-1-(pyridin-2-YL)ethyl]carbamate | 16 (against B. cereus) | Protease Inhibitor |
| Tert-butyl N-[2-(1-benzyl-4-hydroxypiperidin-4-yl)ethyl]carbamate | 8 (against M. luteus) | Kinase Inhibitor |
Table 2: Summary of Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
